REACTION_CXSMILES
|
[CH3:1][NH:2][C:3]([NH2:5])=[O:4].[C:6]([O:11]C)(=O)[C:7]([CH3:9])=[O:8].C(O)(=O)C>O>[OH:8][C:7]1([CH3:9])[N:2]([CH3:1])[C:3](=[O:4])[NH:5][C:6]1=[O:11]
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Name
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|
Quantity
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155 g
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Type
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reactant
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Smiles
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CNC(=O)N
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Name
|
|
Quantity
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214 g
|
Type
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reactant
|
Smiles
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C(C(=O)C)(=O)OC
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Name
|
|
Quantity
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800 mL
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Type
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reactant
|
Smiles
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C(C)(=O)O
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Name
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|
Quantity
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200 mL
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Type
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solvent
|
Smiles
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O
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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DISSOLUTION
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Details
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to dissolve them
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Type
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TEMPERATURE
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Details
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the solution was refluxed for 2.5 hours
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Duration
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2.5 h
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Type
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CUSTOM
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Details
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Then, the reaction mixture was evaporated to dryness and acetic acid
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Type
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CUSTOM
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Details
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was removed by azeotropic distillation with toluene
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Type
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CUSTOM
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Details
|
The obtained crude product
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Type
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CUSTOM
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Details
|
was purified by chromatography on silica gel (ethyl acetate and 5% methanol/chloroform)
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Name
|
|
Type
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product
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Smiles
|
OC1(C(NC(N1C)=O)=O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 95 g | |
YIELD: CALCULATEDPERCENTYIELD | 31.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |